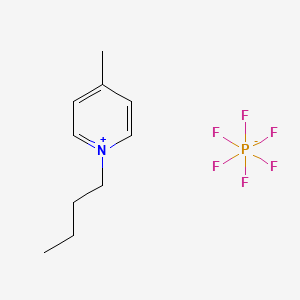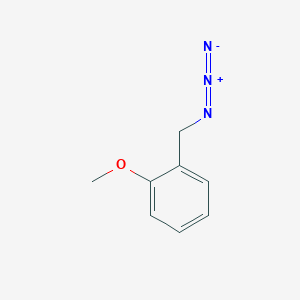
Éster de pinacol de ácido allenilborónico
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-(propa-1,2-dien-1-yl)-1,3,2-dioxaborolane is a boron-containing compound that is used as a building block in organic synthesis. It is part of a broader class of organoboron compounds that have found extensive use in various chemical reactions due to their versatility and reactivity.
Synthesis Analysis
The synthesis of related organoboron compounds has been explored in several studies. For instance, the preparation of 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane, a vinylboronate pinacol ester, is achieved through palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, demonstrating high chemoselectivity for the Suzuki–Miyaura pathway over Heck coupling . Another study describes the synthesis of a similar compound, 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, via rhodium-catalyzed hydroboration of allyl phenyl sulfone . Additionally, a scalable process for the preparation of 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane has been developed using a continuous-flow and distillation process .
Molecular Structure Analysis
The molecular structure of organoboron compounds is often characterized by X-ray crystallography. For example, the structure of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was determined by single-crystal X-ray diffraction, revealing no significant intramolecular or intermolecular interactions with the Lewis acidic boron atom . Density functional theory (DFT) studies have also been performed to calculate the molecular structure of related compounds, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole, with results consistent with X-ray diffraction .
Chemical Reactions Analysis
Organoboron compounds participate in various chemical reactions. The vinylboronate pinacol ester mentioned earlier is used in selective synthesis of 1-substituted (E)-buta-1,3-dienes . Other compounds, such as 4,5,6,7-tetrachlorobenzo[d][1,3,2]dioxaborol-2-ol, have been shown to be effective catalysts for the amide condensation of sterically demanding carboxylic acids . The reactivity of these compounds is influenced by their molecular structure, as seen in the comparison of pyridin-2-ylboron derivatives, where structural differences impact chemical reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of organoboron compounds are closely related to their structure and reactivity. For instance, the compound 2-fluoro-4,4,5,5-tetramethyl-1,3-dioxolane carries two independent probes for determining rates of formations of contact and solvent-separated ion pairs, showcasing its utility in studying reaction kinetics . The crystalline structure of 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane provides insights into the coordination of the boron atom and its impact on the density and stability of the compound .
Aplicaciones Científicas De Investigación
Reacciones de acoplamiento cruzado de Suzuki-Miyaura catalizadas por paladio
Este compuesto se utiliza como reactivo en las reacciones de acoplamiento cruzado de Suzuki-Miyaura catalizadas por paladio . Estas reacciones son un tipo de reacciones de acoplamiento cruzado catalizadas por paladio, que se utilizan ampliamente en la síntesis orgánica para la formación de enlaces carbono-carbono .
Metátesis de olefinas
El éster de pinacol de ácido allenilborónico también se utiliza en la metátesis de olefinas, una reacción que implica la redistribución de los fragmentos alquilénicos de las alquenos (olefinas) mediante la escisión y regeneración de enlaces dobles carbono-carbono .
Adiciones radicalarias intermoleculares
Este compuesto participa en adiciones radicalarias intermoleculares . Estas son reacciones en las que un radical se suma a una molécula para formar un nuevo radical, lo que a menudo conduce a reacciones en cadena .
Alilboración de aldehídos
Se utiliza en la alilboración de aldehídos, catalizada por ácidos fosfóricos basados en espirobiindano diol (SPINOL) quiral . Esta reacción implica la adición de un ácido allenilborónico a un aldehído para formar un alcohol homoalílico .
Hidrovinilación regioselectiva de dienos con alquenos catalizada por cobalto
Este compuesto se utiliza en la hidrovinilación regioselectiva de dienos con alquenos catalizada por cobalto . Esta reacción implica la adición de un átomo de hidrógeno y un grupo vinilo a través de un enlace doble carbono-carbono .
Transferencia de energía mediada por ácido nucleico que conduce a una reacción de fotoliberación
El éster de pinacol de ácido allenilborónico se utiliza en la transferencia de energía mediada por ácido nucleico que conduce a una reacción de fotoliberación . Este es un proceso en el que la energía de una molécula fotoexcitada se transfiere a otra molécula, lo que lleva a una reacción .
Reacciones de Hosomi-Sakurai estereoselectivas catalizadas por indio
Este compuesto se utiliza en reacciones de Hosomi-Sakurai estereoselectivas catalizadas por indio . Estas reacciones implican la adición de un alilsilano a un compuesto carbonílico, catalizado por indio .
Aditivo de cierre de sobrecarga para celdas de iones de litio
Curiosamente, el éster de pinacol de ácido allenilborónico se ha evaluado como un aditivo eficaz para el cierre de sobrecarga para celdas de iones de litio . Aumenta la seguridad intrínseca de las celdas de iones de litio durante el funcionamiento a potenciales de corte de carga elevados de hasta 4.5 V frente a Li/Li+ .
Safety and Hazards
Mecanismo De Acción
Target of Action
Allenylboronic acid pinacol ester, also known as 2-Allenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane or 4,4,5,5-Tetramethyl-2-(propa-1,2-dien-1-yl)-1,3,2-dioxaborolane, primarily targets carboxylic acids . It is also used as a shutdown overcharge additive to increase the intrinsic safety of lithium-ion cells .
Mode of Action
The compound reacts with carboxylic acids, in the presence of tri-n-butyltin hydride, to give homoallylic alcohols in good yield . Homoallylic alcohols can also be formed by allylboration of aldehydes . In lithium-ion cells, it operates at elevated charge cutoff potentials up to 4.5 V vs. Li/Li+ .
Biochemical Pathways
The compound is involved in several biochemical pathways. It is a reagent used for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and olefin metathesis . It also participates in intermolecular radical additions . Furthermore, it is used in allylboration of aldehydes catalyzed by chiral spirobiindane diol (SPINOL) based phosphoric acids .
Result of Action
The result of the compound’s action is the formation of homoallylic alcohols . In lithium-ion cells, it leads to an immense increase in the charge transfer resistance after electrode shutdown, hinting to the formation of a lithium ion-insulating layer on the positive electrode surface .
Action Environment
The compound is sensitive to moisture and is incompatible with oxidizing agents . It should be stored in a cool place, in a tightly closed container, in a dry and well-ventilated place . The recommended storage temperature is 2 - 8°C . These environmental factors can influence the compound’s action, efficacy, and stability.
Propiedades
InChI |
InChI=1S/C9H15BO2/c1-6-7-10-11-8(2,3)9(4,5)12-10/h7H,1H2,2-5H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAOMXUZZONOSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470474 | |
| Record name | Allenylboronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
865350-17-0 | |
| Record name | Allenylboronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B1279545.png)



